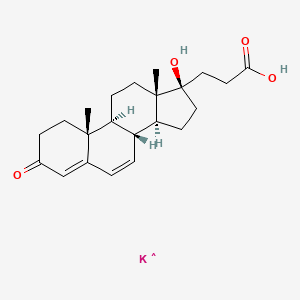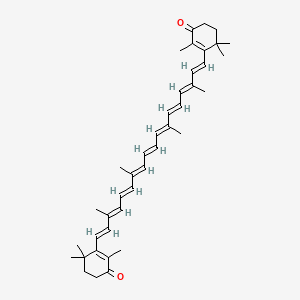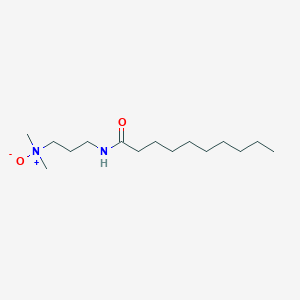
CARBETAMID
Übersicht
Beschreibung
Carbetamide is a pre-and post-emergence carbanilate herbicide . It is highly soluble in water and is relatively volatile . It is moderately toxic to mammals and has a high potential for bioaccumulation . It is a potential carcinogen .
Molecular Structure Analysis
Carbetamide has a molecular formula of C12H16N2O3 . Its molecular weight is 236.267 Da . The IUPAC Standard InChI is InChI=1S/C12H16N2O3/c1-3-13-11(15)9(2)17-12(16)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15)(H,14,16) .
Physical And Chemical Properties Analysis
Carbetamide is highly soluble in water and is relatively volatile . More detailed physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Unkrautbekämpfung
Carbetamid wird hauptsächlich als bodengebundenes Herbizid zur Bekämpfung von einjährigen Gräsern in Trifolium spp. (Kleesamenkulturen in Australien) . Es hat sich besonders bei der Bekämpfung von Lolium rigidum Gaud, auch bekannt als einjähriges Weidelgras, bewährt .
Studium der Herbizidwirkung
Es wurden Untersuchungen durchgeführt, um die Wirksamkeit wiederholter Anwendungen von this compound bei der Bekämpfung von Lolium rigidum unter Feldbedingungen zu untersuchen . Es wurde festgestellt, dass wiederholte Anwendungen von this compound weniger effektiv bei der Bekämpfung von L. rigidum waren als eine Erstapplikation .
Untersuchung des Herbizidabbaus
This compound wurde in Studien zur Untersuchung des verbesserten Abbaus von Herbiziden im Boden eingesetzt . Diese Studien ergaben, dass die Abbaugeschwindigkeit von this compound mit wiederholter Anwendung zunahm, was zu einer verminderten Unkrautbekämpfungswirkung führte .
Herbizidrotationsstudien
Untersuchungen deuten darauf hin, dass der verbesserte biologische Abbau von this compound durch eine weniger häufige Anwendung von this compound als Teil einer Herbizidrotation mit strukturell unterschiedlichen Verbindungen gesteuert werden kann . Dies könnte möglicherweise die Nutzungsdauer von this compound als Herbizid verlängern .
Bewertung des Pestizidrisikos
This compound wurde einer Pestizidrisikobewertung unterzogen . Solche Bewertungen sind entscheidend, um die potenziellen Auswirkungen von Pestiziden auf die menschliche Gesundheit und die Umwelt zu verstehen .
Studium der mikrobiellen Aktivität im Boden
This compound wurde in Studien verwendet, um die Anzahl der Mikroorganismen zu messen, die zur this compound-Mineralisierung fähig sind . Diese Forschung kann Einblicke in die mikrobielle Aktivität im Boden und deren Einfluss auf den Abbau von Herbiziden liefern .
Wirkmechanismus
Target of Action
Carbetamide, also known as Carbethamide or Carbetamide, primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .
Mode of Action
Carbetamide acts as an inhibitor of acetylcholinesterase . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By inhibiting AChE, Carbetamide disrupts the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This can interfere with the transmission of nerve signals .
Biochemical Pathways
Carbetamide’s action on acetylcholinesterase affects the cholinergic pathway, which involves the synthesis, release, and breakdown of acetylcholine . The disruption of this pathway can lead to a variety of downstream effects, depending on the specific location and function of the affected nerves .
Pharmacokinetics
Carbetamide is a pre-and post-emergence carbanilate herbicide . It is highly soluble in water and is relatively volatile . It is moderately toxic to mammals and has a high potential for bioaccumulation . These properties can impact the bioavailability of Carbetamide, influencing how it is absorbed, distributed, metabolized, and excreted (ADME) in the body .
Result of Action
The molecular and cellular effects of Carbetamide’s action primarily involve the disruption of nerve function due to the inhibition of acetylcholinesterase . This can lead to an overstimulation of nerves, causing a variety of symptoms depending on the specific nerves affected .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Carbetamide. For instance, its high solubility in water can affect its distribution in the environment . Furthermore, its volatility can influence its persistence in the environment . These factors can impact the exposure and subsequent effects of Carbetamide on both target and non-target organisms .
Safety and Hazards
Biochemische Analyse
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carbetamide have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of Carbetamide vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses have not been extensively studied, it is known that repeated applications of Carbetamide can lead to reduced efficacy .
Metabolic Pathways
Carbetamide is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with certain transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
[(2R)-1-(ethylamino)-1-oxopropan-2-yl] N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-13-11(15)9(2)17-12(16)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15)(H,14,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRQXHFXNZFDCH-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)OC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H](C)OC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041756 | |
| Record name | Carbetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16118-49-3 | |
| Record name | Carbetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16118-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbetamide [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016118493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A75ON2B2V7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea](/img/structure/B1668270.png)









